molecular formula C17H20N2O4 B1385037 N-(5-Amino-2-methoxyphenyl)-2-(2-methoxyethoxy)-benzamide CAS No. 1020056-12-5

N-(5-Amino-2-methoxyphenyl)-2-(2-methoxyethoxy)-benzamide

Cat. No.: B1385037
CAS No.: 1020056-12-5
M. Wt: 316.35 g/mol
InChI Key: VTIKAQUSHVGSJN-UHFFFAOYSA-N
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Description

N-(5-Amino-2-methoxyphenyl)-2-(2-methoxyethoxy)-benzamide (CAS 1020056-12-5) is a chemical compound with the molecular formula C17H20N2O4 and a molecular weight of 316.35 . This benzamide derivative is intended for research applications only.Benzamide compounds are an important area of investigation in medicinal chemistry. Specifically, related benzamide analogs have been identified in patent literature as possessing antibacterial properties, suggesting potential research value for this compound in developing new anti-infective agents . The structure, featuring a methoxyethoxy side chain, may be explored for its role in biological activity and pharmacokinetics.Researchers can utilize this compound as a key intermediate or building block in organic synthesis and drug discovery projects. As a research-grade chemical, all products are strictly for laboratory use. This product is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

N-(5-amino-2-methoxyphenyl)-2-(2-methoxyethoxy)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O4/c1-21-9-10-23-15-6-4-3-5-13(15)17(20)19-14-11-12(18)7-8-16(14)22-2/h3-8,11H,9-10,18H2,1-2H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTIKAQUSHVGSJN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOC1=CC=CC=C1C(=O)NC2=C(C=CC(=C2)N)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-Amino-2-methoxyphenyl)-2-(2-methoxyethoxy)-benzamide typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 5-amino-2-methoxybenzoic acid and 2-(2-methoxyethoxy)aniline.

    Amide Bond Formation: The key step involves the formation of an amide bond between the carboxylic acid group of 5-amino-2-methoxybenzoic acid and the amine group of 2-(2-methoxyethoxy)aniline. This can be achieved using coupling reagents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) under mild conditions.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, would be crucial to maximize yield and minimize costs.

Chemical Reactions Analysis

Types of Reactions

N-(5-Amino-2-methoxyphenyl)-2-(2-methoxyethoxy)-benzamide can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.

    Reduction: The compound can be reduced to form corresponding amines or alcohols.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group may yield nitro derivatives, while reduction may yield primary or secondary amines.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.

    Medicine: Benzamide derivatives are known for their therapeutic potential, including anti-inflammatory, analgesic, and anticancer properties.

    Industry: The compound can be used in the development of new materials or as a precursor for the synthesis of functionalized polymers.

Mechanism of Action

The mechanism of action of N-(5-Amino-2-methoxyphenyl)-2-(2-methoxyethoxy)-benzamide would depend on its specific biological target. Generally, benzamide derivatives can interact with various molecular targets, such as enzymes or receptors, to exert their effects. The compound may inhibit or activate specific pathways, leading to its observed biological activity.

Comparison with Similar Compounds

Table 1: Key Structural Features and Differences

Compound Name Substituents on Benzamide/Phenyl Rings Key Functional Groups Reference
Target Compound 2-(2-Methoxyethoxy) on benzamide; 5-amino-2-methoxy on phenyl Methoxyethoxy, amino, methoxy
N-(5-Amino-2-fluorophenyl)-4-(2-methoxyethoxy)-benzamide Fluorine at 2-phenyl; 4-(2-methoxyethoxy) on benzamide Fluoro, methoxyethoxy, amino
N-(4-Amino-5-methoxy-2-methylphenyl)benzamide Methyl at 2-phenyl; 5-methoxy-4-amino on phenyl Methyl, methoxy, amino
N-[2-(3,4-Dimethoxyphenyl)ethyl]benzamide (Rip-B) 3,4-Dimethoxyphenethylamine linker Dimethoxy, ethylamine
Nitazoxanide 5-Nitrothiazole substituent Nitro, thiazole, acetyloxy

Key Observations :

  • The target compound lacks halogen atoms (e.g., fluorine in or chlorine in ), which may reduce toxicity and alter bioavailability.
  • The 2-(2-methoxyethoxy) group enhances hydrophilicity relative to simpler benzamides (e.g., N-(5-Amino-2-methoxyphenyl)benzamide ).

Insights :

  • The target compound’s synthesis likely involves coupling 5-amino-2-methoxyaniline with 2-(2-methoxyethoxy)benzoyl chloride, analogous to Rip-B’s amine-acid chloride reaction .
  • Natural benzamides (e.g., ) are isolated via chromatography, but synthetic analogs typically achieve higher yields (e.g., 80% for Rip-B).

Pharmacological and Functional Comparisons

Analysis :

  • The target compound’s amino and methoxy groups may facilitate hydrogen bonding with biological targets, similar to acetylcholinesterase inhibitors .
  • Unlike Nitazoxanide’s nitro-thiazole group , the target lacks electronegative substituents, suggesting divergent therapeutic applications.

Physicochemical Properties

Table 4: Physical and Spectral Data

Compound Name Melting Point (°C) Solubility (Predicted) NMR Data Availability Reference
Target Compound Moderate (polar substituents)
Rip-B 90 Low (aromatic dominance) ¹H/¹³C-NMR reported
N-(4-Amino-5-methoxy-2-methylphenyl)benzamide Low (methyl hindrance)

Remarks :

  • The target’s methoxyethoxy chain likely improves aqueous solubility compared to Rip-B’s dimethoxyphenyl group .
  • NMR data for analogs (e.g., ) suggest the target’s structure can be confirmed via ¹H/¹³C-NMR, focusing on methoxyethoxy (δ ~3.5–4.5 ppm) and aromatic protons.

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